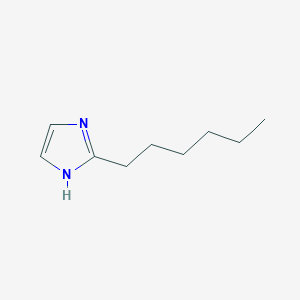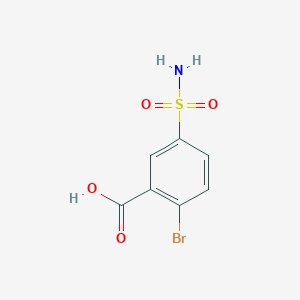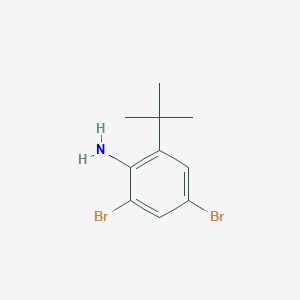
2,4-Dibromo-6-(tert-butyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-(tert-butyl)aniline is a brominated aniline derivative with tert-butyl groups, which are known to influence the chemical reactivity and physical properties of the molecule. The presence of bromine atoms on the aromatic ring makes it a potential intermediate for various chemical syntheses, particularly in the field of agrochemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of brominated anilines can be achieved through different methods. One approach involves the selective reduction of nitrobenzene derivatives followed by bromination, as demonstrated in the preparation of 2-(tert-butyl-NNO-azoxy)aniline and its subsequent bromination to yield para-bromo- and ortho, para-dibromoanilines . Another method includes the acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite is used as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation, which could potentially be adapted for the synthesis of 2,4-dibromo-6-(tert-butyl)aniline .
Molecular Structure Analysis
The molecular structure of related compounds, such as (RS)-N-tert-butyl-2-anilino-3,3-dimethylbutanamide, has been determined through X-ray crystallography, revealing the spatial arrangement of the tert-butyl group and its influence on the overall molecular conformation . This information is crucial for understanding the steric effects that tert-butyl groups may have on the reactivity of 2,4-dibromo-6-(tert-butyl)aniline.
Chemical Reactions Analysis
Brominated anilines can undergo various chemical reactions, including substitutions and chain elongations. For instance, (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, a related brominated compound, is used for substitutions at the side-chain carbon atom, followed by reductive debromination and double-bond hydrogenation . These reactions are indicative of the potential transformations that 2,4-dibromo-6-(tert-butyl)aniline could undergo, such as nucleophilic substitution reactions where the bromine atoms are replaced by other groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated anilines are influenced by the presence of tert-butyl groups and the position of bromine atoms on the aromatic ring. The electro-oxidation of anilines, including those with tert-butyl groups, has been studied, showing that they can be oxidized to stable radical cations . This electrochemical behavior is important for understanding the redox properties of 2,4-dibromo-6-(tert-butyl)aniline and its potential applications in electronic materials or as a synthetic intermediate in redox reactions.
Applications De Recherche Scientifique
Polymerization Catalysts
Compounds similar to 2,4-Dibromo-6-(tert-butyl)aniline have been utilized as ligands in the synthesis and structural characterization of nickel(II) and palladium(II) diimine complexes. These complexes have shown promising properties as olefin polymerization catalysts, offering insights into their polymerization behavior and potential applications in creating new polymeric materials (Schmid et al., 2001).
Electrochromic Devices
Triphenylamine-based copolymers containing units similar to the mentioned compound have been developed for use in electrochromic cells, including applications in textile and plastic electrochromic devices. These polymers show excellent solubility in common organic solvents, making them suitable for spray-coating film deposition, which is critical for the assembly of electrochromic devices (Beaupré et al., 2006).
Intramolecular and Intermolecular Interactions
Research into the intramolecular and intermolecular interactions of biologically active aminophenols, including derivatives of 2,4-Dibromo-6-(tert-butyl)aniline, has utilized FTIR methods. This work provides insights into the behavior of these compounds in solutions and solid states, highlighting the significance of hydrogen bonding and other molecular interactions in defining their properties (Bel′kov et al., 2008).
Synthesis of Unsupported U–Fe Bonds
The amination of certain dibromo-p-terphenyl compounds through palladium-mediated cross-coupling reactions, leading to the formation of unsupported uranium-iron (U–Fe) bonds, showcases the complex's potential in synthesizing novel materials with unique chemical properties (Fortier et al., 2017).
Selective Binding in Sensing Applications
Self-assembled monolayers of a calix[6]crown-4 derivative, including tert-butyl groups similar to those in 2,4-Dibromo-6-(tert-butyl)aniline, have been investigated for their selective binding properties towards aniline. This selective binding ability points towards applications in chemical sensing and molecular recognition technologies (Zhang & Echegoyen, 2004).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .
Propriétés
IUPAC Name |
2,4-dibromo-6-tert-butylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2N/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNBOTYWWDTTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(tert-butyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

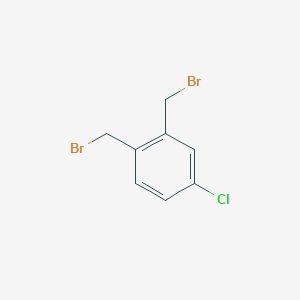
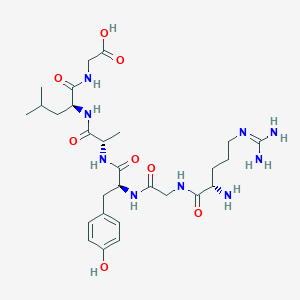
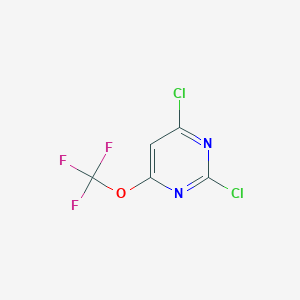
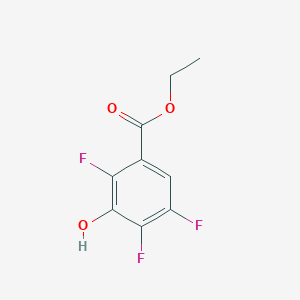
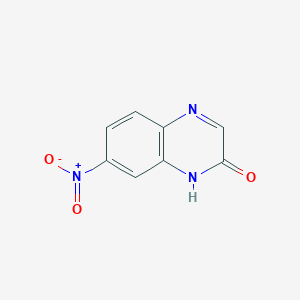
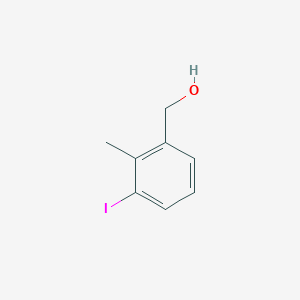
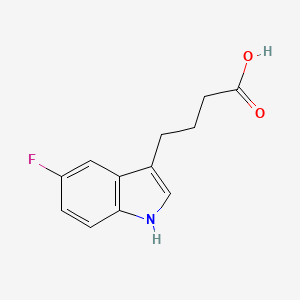
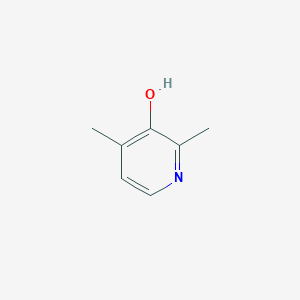
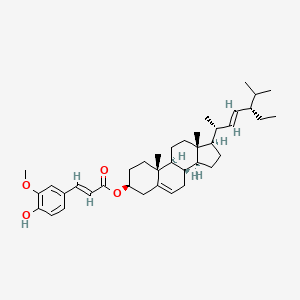
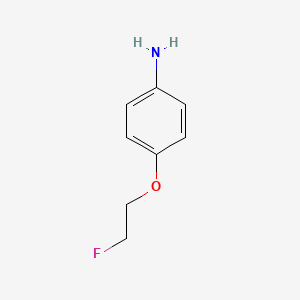
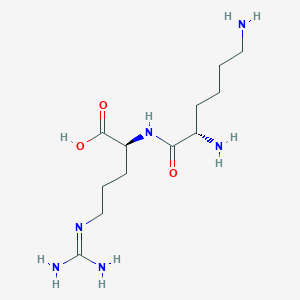
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
